molecular formula C19H16N4O B2918350 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206992-06-4

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2918350
CAS No.: 1206992-06-4
M. Wt: 316.364
InChI Key: KHVBWPRJORHCJL-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic small molecule designed for pharmaceutical and biological research, integrating two privileged medicinal chemistry scaffolds: the indole and the pyrazole. These structures are frequently explored in drug discovery due to their versatile biological activities. The indole nucleus is a common feature in molecules with demonstrated antiviral and anti-inflammatory properties. Notably, indole-based acetamide compounds have been identified as promising inhibitors of viral replication. For instance, related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have shown potent activity against SARS-CoV-2 by specifically targeting the RNA-dependent RNA polymerase (RdRp), a key viral enzyme, with some candidates exhibiting efficacy against other human coronaviruses like HCoV-OC43 . Concurrently, the pyrazole moiety is extensively investigated for its anticancer potential . Researchers have synthesized various pyrazole-containing biomolecules that act as potent antiproliferative agents against a range of cancer cell lines, including HeLa, MCF-7, and HT-29 . The molecular mechanism of such compounds often involves the inhibition of tubulin polymerization, which arrests the cell cycle at the G2/M phase and induces apoptosis . Given that both indole and pyrazole derivatives have shown independent and synergistic bioactivity, this hybrid molecule presents a compelling candidate for researchers investigating novel therapeutic agents for oncology and virology, as well as for probing complex biological pathways involving protein-protein interactions and enzyme inhibition. This product is intended for research purposes only.

Properties

IUPAC Name

2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBWPRJORHCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The indole and pyrazole moieties are then coupled through an acylation reaction. This involves the reaction of the indole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the indole and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using halogens or nitro groups, while nucleophilic substitution can involve alkyl or acyl groups.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and pyrazole rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the indole or pyrazole rings.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings can bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations and biological activities of the target compound and related derivatives:

Compound Name Structural Features Biological Activity Reference
2-(1H-Indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (Target) Indol-1-yl, pyrazol-3-yl phenyl Hypothesized kinase inhibition, potential antioxidant activity
2-(1H-Indol-3-yl)-N-phenylacetamide Indol-3-yl, phenyl Antihyperglycemic, antioxidant (α-amylase inhibition)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indol-3-yl, chiral phenylethyl group Intermediate for alkaloid synthesis; crystallographic stability (orthorhombic P212121)
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide Benzimidazole core, pyrazole Inhibitory activity (unspecified targets)
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives Indol-1-yl with oxime group, halogenated phenyl High antioxidant activity (FRAP/DPPH methods)
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole core, acetamide Unspecified biological activity (patented for synthetic utility)

Key Insights from Comparative Analysis

  • Substitution Position on Indole :
    • The target compound’s indol-1-yl substitution contrasts with indol-3-yl derivatives (e.g., and ). Indol-3-yl compounds exhibit stronger antioxidant and antihyperglycemic activity due to the electron-rich C3 position, which enhances radical scavenging . The 1-position substitution in the target may reduce antioxidant efficacy but improve steric compatibility with kinase active sites .
    • Pyrazole vs. Other Heterocycles :

      Pyrazole-containing compounds (e.g., target and ) demonstrate enhanced metabolic stability compared to oxadiazoles or benzimidazoles. The pyrazole’s nitrogen atoms facilitate hydrogen bonding, critical for kinase inhibition (e.g., serine/threonine kinases in ) .
    • Functional Group Impact : Oxime-containing derivatives () show superior antioxidant activity (FRAP values ≈ 80–90% of standard ascorbic acid) compared to the target compound, which lacks this group. Halogen substituents (e.g., Cl, F in ) further boost activity by increasing electrophilicity .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide , also referred to as an indole-pyrazole derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Indole moiety : Provides a scaffold known for various biological activities.
  • Pyrazole ring : Often associated with anti-inflammatory and antimicrobial properties.
  • Acetamide group : Enhances solubility and bioavailability.

Structural Formula

C18H17N5O\text{C}_{18}\text{H}_{17}\text{N}_{5}\text{O}

Antimicrobial Activity

Research has shown that compounds incorporating pyrazole and indole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to the target compound, for their Minimum Inhibitory Concentration (MIC) against several pathogens.

CompoundMIC (μg/mL)Pathogen
This compound0.25Staphylococcus aureus
7b0.22Staphylococcus epidermidis

The results indicated that the indole-pyrazole derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 0.22 to 0.25 μg/mL .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.

Case Study: Py11 Derivative

A related pyrazole derivative, designated as Py11, exhibited significant anti-inflammatory activity by disrupting bacterial cell membranes and inhibiting LPS-induced cytokine production. This suggests that the target compound may share similar mechanisms of action .

Antiviral Activity

Recent studies have explored the antiviral potential of indole derivatives against respiratory viruses. A series of N-phenyl-acetamides demonstrated dual inhibitory effects on respiratory syncytial virus (RSV) and influenza A virus (IAV). Among these, compounds structurally related to this compound showed promising results with low micromolar EC values .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The pyrazole ring may interact with lipid membranes, leading to cell lysis.
  • Cytokine Modulation : The indole moiety may influence signaling pathways related to inflammation.

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